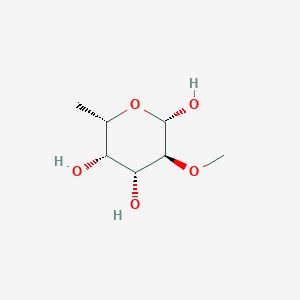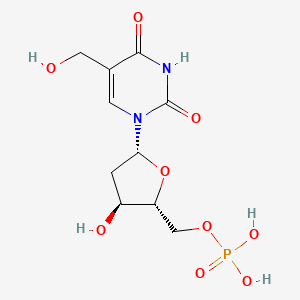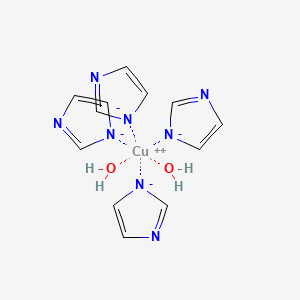
copper;imidazol-3-ide;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(Imidazole)Diaquacopper (II) is a coordination compound consisting of a central copper ion coordinated to four imidazole ligands and two water molecules. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject of study in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(Imidazole)Diaquacopper (II) typically involves the reaction of copper(II) salts with imidazole in an aqueous medium. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole under stirring. The reaction mixture is then allowed to crystallize, yielding the desired coordination compound .
Industrial Production Methods: This would include optimizing reaction conditions such as temperature, concentration, and pH to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetra(Imidazole)Diaquacopper (II) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The imidazole ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the copper center.
Substitution: Ligand exchange reactions can be carried out using different nitrogen or oxygen donor ligands under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions can result in new coordination compounds with different ligands .
Scientific Research Applications
Tetra(Imidazole)Diaquacopper (II) has several applications in scientific research:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: The compound’s ability to interact with biological molecules makes it a subject of interest in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Tetra(Imidazole)Diaquacopper (II) involves its ability to transfer electrons and interact with various molecular targets. The copper center can participate in redox reactions, transferring electrons to and from other molecules. This property is particularly useful in catalysis and biological systems where electron transfer is crucial .
Comparison with Similar Compounds
Tetra(Imidazole)Copper (II) Nitrate: This compound is similar in structure but contains nitrate ions instead of water molecules.
Tetrakis(Imidazole)Copper (II) Diadipate: Another similar compound with different anionic ligands.
Uniqueness: Tetra(Imidazole)Diaquacopper (II) is unique due to its specific coordination environment and the presence of water molecules, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of ligand environment on copper complexes .
Properties
Molecular Formula |
C12H16CuN8O2-2 |
|---|---|
Molecular Weight |
367.85 g/mol |
IUPAC Name |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;+2;; |
InChI Key |
CAVZRBRBWCVPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
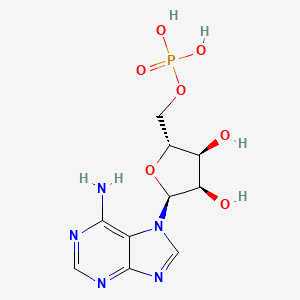

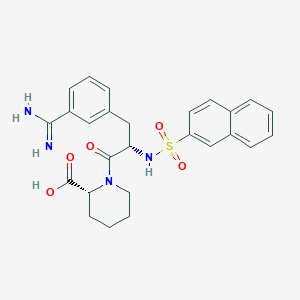
![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)
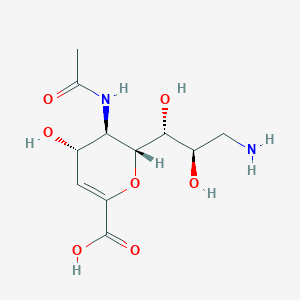
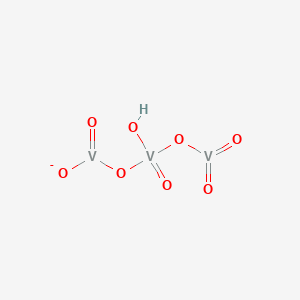
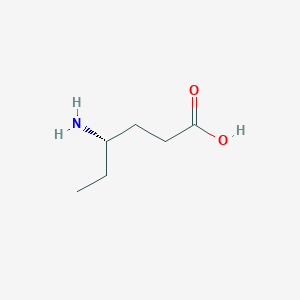
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
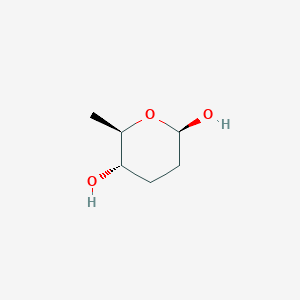
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
